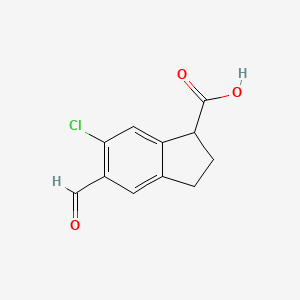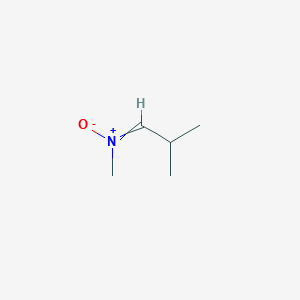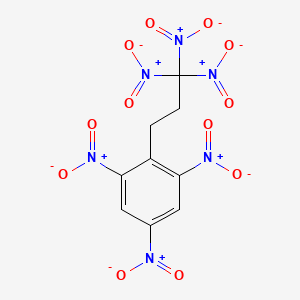
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene is a highly explosive compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its significant explosive power and is used in various industrial and military applications.
Preparation Methods
The synthesis of 1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene involves several steps. One common method includes the nitration of benzene derivatives. For instance, the nitration of 1,3,5-trinitrobenzene can be achieved by treating it with nitric acid and sulfuric acid . The reaction conditions typically involve high temperatures and controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene has several scientific research applications:
Biology: Research into the biological effects of nitro compounds often includes this compound due to its potent activity.
Medicine: While not directly used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: It is primarily used in the explosives industry for commercial mining and military applications.
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene involves the decomposition of the nitro groups under thermal or shock stimuli. This decomposition leads to the formation of gases like nitrogen, carbon dioxide, and water, which contribute to its explosive power . The molecular targets and pathways involved include the cleavage of the N-NO2 bond and subsequent rearrangement of the benzene ring structure .
Comparison with Similar Compounds
1,3,5-Trinitro-2-(3,3,3-trinitropropyl)benzene can be compared with other nitrobenzene derivatives such as:
1,3,5-Trinitrobenzene: Similar in structure but lacks the additional nitropropyl group, making it less explosive.
1,3,5-Triazido-2,4,6-trinitrobenzene: Contains azido groups in addition to nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its enhanced explosive power due to the presence of multiple nitro groups and its specific structural configuration.
Properties
CAS No. |
70862-27-0 |
|---|---|
Molecular Formula |
C9H6N6O12 |
Molecular Weight |
390.18 g/mol |
IUPAC Name |
1,3,5-trinitro-2-(3,3,3-trinitropropyl)benzene |
InChI |
InChI=1S/C9H6N6O12/c16-10(17)5-3-7(11(18)19)6(8(4-5)12(20)21)1-2-9(13(22)23,14(24)25)15(26)27/h3-4H,1-2H2 |
InChI Key |
DBYVHTFLRDAMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




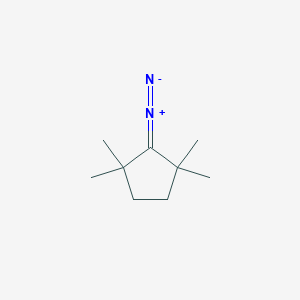
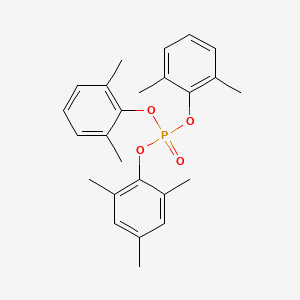
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)


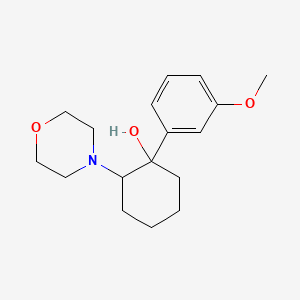
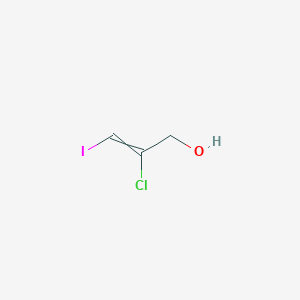
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
